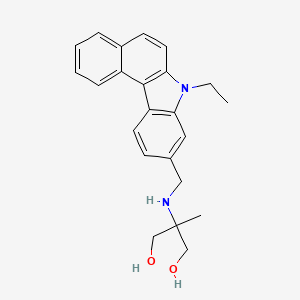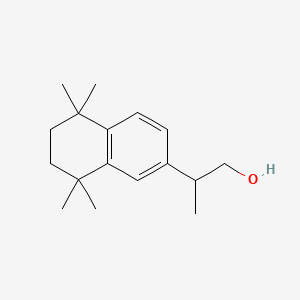
2-hydroxypropane-1,2,3-tricarboxylic acid;tetradecan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is a weak organic acid that is naturally found in citrus fruits. Tetradecan-1-amine, also known as myristylamine, is a long-chain primary amine. The combination of these two compounds can result in various derivatives with unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
-
2-hydroxypropane-1,2,3-tricarboxylic acid
Natural Extraction: Citric acid is commonly extracted from citrus fruits such as lemons and limes.
Fermentation: Industrially, citric acid is produced by fermenting sugars using the mold Aspergillus niger. The fermentation process involves the conversion of sugars like glucose and sucrose into citric acid under controlled conditions of pH, temperature, and aeration.
-
Tetradecan-1-amine
Reduction of Myristic Acid: Tetradecan-1-amine can be synthesized by the reduction of myristic acid (tetradecanoic acid) using reducing agents like lithium aluminum hydride (LiAlH4).
化学反应分析
Types of Reactions
-
2-hydroxypropane-1,2,3-tricarboxylic acid
Oxidation: Citric acid can undergo oxidation to form oxaloacetic acid and acetone.
Esterification: It can react with alcohols to form esters, such as trimethyl citrate.
Complexation: Citric acid can form complexes with metal ions, which is useful in various industrial applications.
-
Tetradecan-1-amine
Acylation: Tetradecan-1-amine can react with acyl chlorides to form amides.
Alkylation: It can undergo alkylation to form secondary and tertiary amines.
Oxidation: It can be oxidized to form nitriles or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4).
Acylation: Acyl chlorides and base catalysts like pyridine.
Major Products
Oxidation of Citric Acid: Oxaloacetic acid, acetone.
Esterification of Citric Acid: Trimethyl citrate.
Acylation of Tetradecan-1-amine: Amides.
科学研究应用
Chemistry: Citric acid is used as a chelating agent and a pH adjuster in various chemical processes. Tetradecan-1-amine is used in the synthesis of surfactants and as a building block for organic synthesis.
Biology: Citric acid plays a crucial role in the citric acid cycle (Krebs cycle), which is essential for cellular respiration. Tetradecan-1-amine is studied for its antimicrobial properties.
Medicine: Citric acid is used as an anticoagulant in blood transfusions and as an ingredient in pharmaceutical formulations. Tetradecan-1-amine is explored for its potential use in drug delivery systems.
Industry: Citric acid is widely used in the food and beverage industry as a flavoring agent and preservative. Tetradecan-1-amine is used in the production of lubricants and corrosion inhibitors.
作用机制
Citric Acid: In the citric acid cycle, citric acid acts as an intermediate that facilitates the transfer of energy through the oxidation of acetyl-CoA. It binds to enzymes like aconitase and isocitrate dehydrogenase, which catalyze its conversion to other intermediates.
Tetradecan-1-amine: As an antimicrobial agent, tetradecan-1-amine disrupts the cell membrane of microorganisms, leading to cell lysis and death. It interacts with the lipid bilayer, increasing membrane permeability.
相似化合物的比较
-
Citric Acid
Similar Compounds: Malic acid, tartaric acid, and oxalic acid.
Uniqueness: Citric acid has three carboxyl groups and one hydroxyl group, making it a versatile chelating agent and a key intermediate in metabolic pathways.
-
Tetradecan-1-amine
Similar Compounds: Dodecan-1-amine, hexadecan-1-amine, and octadecan-1-amine.
Uniqueness: Tetradecan-1-amine has a 14-carbon chain, providing it with unique hydrophobic properties that are useful in surfactant and lubricant applications.
属性
| 6937-06-0 | |
分子式 |
C20H39NO7 |
分子量 |
405.5 g/mol |
IUPAC 名称 |
2-hydroxypropane-1,2,3-tricarboxylic acid;tetradecan-1-amine |
InChI |
InChI=1S/C14H31N.C6H8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-15H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI 键 |
MUUHSBKTFXXGTK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





